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Compound of Interest

Compound Name:
1-Butyl-3-methylimidazolium

methyl sulfate

Cat. No.: B1251867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([BMIM]

[MeSO₄]). The following sections detail the key spectroscopic data, experimental protocols for

obtaining this information, and visual representations of the molecular structure and analytical

workflow.

Core Spectroscopic Data
The unique chemical structure of 1-butyl-3-methylimidazolium methyl sulfate gives rise to a

characteristic spectroscopic fingerprint. The following tables summarize the quantitative data

obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and

Raman spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSO₄].

The chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei

are presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl Sulfate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

0.84 t 3H CH₃ (butyl chain)

1.27 m 2H CH₂ (butyl chain)

1.74-1.85 m 2H CH₂ (butyl chain)

3.72 s 3H N-CH₃

4.02 t 2H N-CH₂ (butyl chain)

7.48 t 1H Imidazolium ring H-5

7.61 t 1H Imidazolium ring H-4

10.11 s 1H Imidazolium ring H-2

3.55 s 3H
O-CH₃ (methyl

sulfate)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl Sulfate
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Chemical Shift (ppm) Assignment

13.29 CH₃ (butyl chain)

19.21 CH₂ (butyl chain)

31.95 CH₂ (butyl chain)

36.57 N-CH₃

49.29 N-CH₂ (butyl chain)

52.5 O-CH₃ (methyl sulfate)

122.17 Imidazolium ring C-5

123.59 Imidazolium ring C-4

136.31 Imidazolium ring C-2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy
FTIR and Raman spectroscopy provide complementary information about the vibrational

modes of the functional groups present in [BMIM][MeSO₄].

Table 3: FTIR and Raman Spectroscopic Data for 1-Butyl-3-methylimidazolium Methyl
Sulfate
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FTIR Peak (cm⁻¹) Raman Peak (cm⁻¹) Assignment

3155, 3109 3175, 3100
C-H stretching (imidazolium

ring)

2960, 2873 2975, 2914, 2850 C-H stretching (alkyl chains)

1571, 1461 1645, 1566
C=C and C=N stretching

(imidazolium ring)

1165 -
C-H in-plane bending

(imidazolium ring)

1240 - SO₃ asymmetric stretching

1060 1060 SO₃ symmetric stretching

- 729 Ring puckering (imidazolium)

- 624, 600 Butyl chain conformers

Mass Spectrometry (MS)
Mass spectrometry of [BMIM][MeSO₄] typically involves electrospray ionization (ESI) to

generate ions in the gas phase. The primary species observed is the 1-butyl-3-

methylimidazolium cation ([BMIM]⁺) at a mass-to-charge ratio (m/z) of 139.1. The

fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

m/z Assignment

139.1 [BMIM]⁺ (molecular ion)

111.1 [M - C₂H₅]⁺

83.2 [M - C₄H₉]⁺

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 1-butyl-3-methylimidazolium methyl sulfate is dissolved in

0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

Spectral width: Appropriate for the chemical shift range of the sample.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or higher, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate for the chemical shift range of the sample.
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Data Processing: The raw data is Fourier transformed, phase corrected, and baseline

corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane,

TMS).

FTIR Spectroscopy
Sample Preparation:

A small drop of neat 1-butyl-3-methylimidazolium methyl sulfate is placed directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory

(e.g., with a diamond or zinc selenide crystal).

Measurement Mode: Attenuated Total Reflectance.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32-64.

Background: A background spectrum of the clean, empty ATR crystal is collected prior to

sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance spectrum.

Raman Spectroscopy
Sample Preparation:

A small aliquot of neat 1-butyl-3-methylimidazolium methyl sulfate is placed in a glass vial

or on a microscope slide.

Instrumentation and Data Acquisition:
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Spectrometer: A dispersive Raman spectrometer.

Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).

Laser Power: Adjusted to avoid sample degradation.

Spectral Range: Typically 3200-200 cm⁻¹.

Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

Mass Spectrometry
Sample Preparation:

A dilute solution of 1-butyl-3-methylimidazolium methyl sulfate is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

Ionization Mode: Positive ion mode to detect the [BMIM]⁺ cation.

Mass Range: Scanned over a range appropriate to detect the parent ion and expected

fragments.

Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the

parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the m/z values of the

parent and fragment ions.

Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the

spectroscopic characterization of 1-butyl-3-methylimidazolium methyl sulfate.
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Caption: Workflow for the spectroscopic characterization of [BMIM][MeSO₄].

Caption: Key functional groups of [BMIM][MeSO₄] for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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